

Frevecitinib Poised to Challenge Standard-of-Care in Moderate-to-Severe Asthma

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Compound of Interest

Compound Name: Frevecitinib

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BOSTON, MA – December 15, 2025 – Kinaset Therapeutics' novel inhaled pan-Janus kinase (JAK) inhibitor, **Frevecitinib** (KN-002), is emerging as a promising new therapeutic option for patients with moderate-to-severe asthma. Early clinical data suggests **Frevecitinib** may offer a competitive profile against established standard-of-care treatments, including inhaled corticosteroids (ICS), long-acting beta-agonists (LABAs), and biologic therapies. This comparison guide provides a detailed analysis of **Frevecitinib**'s performance benchmarked against current treatments, supported by available experimental data for researchers, scientists, and drug development professionals.

Frevecitinib is a first-in-class, inhaled, single-capsule dry powder, pan-JAK inhibitor targeting JAK1, JAK2, JAK3, and TYK2.[1] This mechanism of action is designed to deliver therapeutic concentrations directly to the lungs while minimizing systemic exposure.[2] The U.S. Food and Drug Administration (FDA) has cleared the Investigational New Drug (IND) application for **Frevecitinib**, with a Phase 2b dose-ranging trial anticipated to commence in mid-2025 for patients whose asthma is inadequately controlled with medium-to-high dose ICS/LABA therapy. [3][4]

Comparative Efficacy

Preliminary data from the Phase 1b clinical trial (NCT05006521) of **Frevecitinib** have demonstrated clinically meaningful improvements in key asthma endpoints. The following

tables summarize the available data for **Frevecitinib** and compare it with pivotal trial data for current standard-of-care treatments in similar patient populations.

Table 1: Comparison of Efficacy in Moderate-to-Severe Asthma

Treatment (Trial)	Patient Population	Primary Endpoint(s) & Result(s)
Frevecitinib (KN-002) (Phase 1b, Part 3)	Moderate-to-severe asthma on ICS/LABA	Change in FEV1: +120 mL vs. placebo at Day 10. In patients with baseline blood eosinophils ≥ 300 cells/ μ L, the improvement was +190 mL. Change in ACQ-6: -0.15 points vs. placebo at Day 10. In patients with baseline blood eosinophils ≥ 300 cells/ μ L, the reduction was -0.46 points.
ICS/LABA (Pooled Data)	Moderate-to-severe asthma	Reduction in Severe Exacerbations: 47 fewer events per 1000 participants over ≥ 6 months compared to ICS alone. [5]
Dupilumab (LIBERTY ASTHMA QUEST)	Uncontrolled, moderate-to-severe asthma	Reduction in Severe Exacerbation Rate: Significantly reduced annualized severe exacerbation rates compared to placebo. Change in FEV1: Significant improvement in pre-bronchodilator FEV1 at Week 12.
Benralizumab (SIROCCO & CALIMA)	Severe, uncontrolled eosinophilic asthma	Reduction in Annual Exacerbation Rate: 28-51% reduction compared to placebo. [6] Change in FEV1: Up to 159 mL increase. [6]
Mepolizumab (MENSA)	Severe eosinophilic asthma	Reduction in Exacerbation Rate: Significant reduction in the frequency of clinically significant exacerbations.

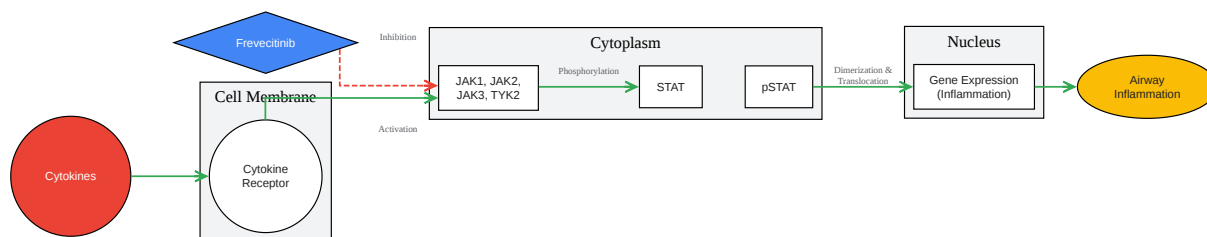
		Change in FEV1: Significant improvement in FEV1.
		Reduction in Annualized Asthma Exacerbation Rate (AAER): Statistically significant and clinically meaningful reduction in AAER over 52 weeks compared to placebo.
Tezepelumab (NAVIGATOR)	Severe, uncontrolled asthma	[7] Change in FEV1: Greater improvements in pre-bronchodilator FEV1 at 52 weeks (0.23 L vs 0.09 L for placebo).[8]

Table 2: Comparison of Safety and Tolerability

Treatment	Common Adverse Events (Incidence \geq 5% and greater than placebo)
Frevecitinib (KN-002)	Phase 1 studies reported no significant systemic or local safety concerns, with plasma levels below pharmacologically active concentrations. [9][10]
ICS/LABA	Generally well-tolerated. Potential for local side effects (e.g., oral candidiasis, dysphonia) and systemic effects at high doses.
Dupilumab	Injection site reactions, conjunctivitis, keratitis, nasopharyngitis, headache, bronchitis, sinusitis. [11][12]
Benralizumab	Headache, pharyngitis, pyrexia.[13][14]
Mepolizumab	Headache, injection site reactions, back pain, fatigue, nasopharyngitis, myalgia/arthritis.[15] [16]
Tezepelumab	Nasopharyngitis, upper respiratory tract infection, headache.[7][8]

Mechanism of Action: Frevecitinib Signaling Pathway

Frevecitinib's mechanism as a pan-JAK inhibitor suggests a broad anti-inflammatory effect by targeting multiple cytokine signaling pathways implicated in asthma pathogenesis.



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Caption: **Frevecitinib** inhibits JAK signaling, blocking inflammatory gene expression.

Experimental Protocols

Frevecitinib Phase 1b Trial (NCT05006521) - Part 3

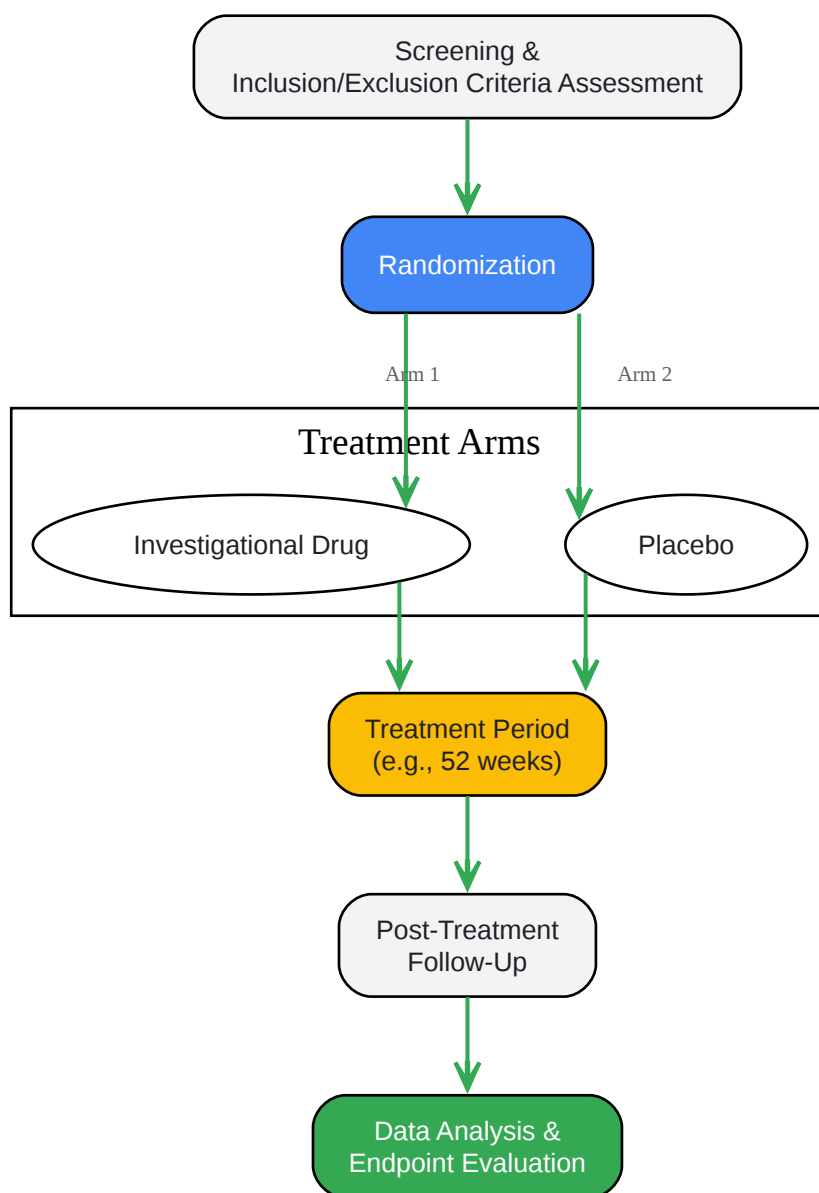
- Study Design: A randomized, double-blind, placebo-controlled study.
- Participants: 23 subjects with moderate-to-severe asthma maintained on ICS/LABA. Inclusion criteria included a pre-bronchodilator FEV1 between $\geq 50\%$ and $\leq 100\%$ of predicted and an Asthma Control Questionnaire-6 (ACQ-6) score between ≥ 0.5 and ≤ 3.0 .^[17]
- Intervention: **Frevecitinib** 4 mg administered twice daily or a matching placebo for 10 consecutive days.
- Key Assessments: Pre-dose spirometry was performed on Days 1-10, with serial post-dose measures on Days 1 and 10. Pre-dose ACQ-6 was scored on Day 1 and Day 10. Sputum induction was performed at screening and on Day 10 in a subset of subjects.

Representative Biologic Pivotal Trial: Tezepelumab (NAVIGATOR)

- Study Design: A Phase 3, multicenter, randomized, double-blind, placebo-controlled, parallel-group trial.[18]
- Participants: 1061 patients aged 12-80 years with severe, uncontrolled asthma receiving medium- or high-dose ICS plus at least one other controller medication.[8]
- Intervention: Tezepelumab 210 mg or placebo administered subcutaneously every 4 weeks for 52 weeks.[19]
- Primary Endpoint: The annualized asthma exacerbation rate over the 52-week treatment period.[18]
- Key Secondary Endpoints: Effect on pre-bronchodilator FEV1, ACQ-6 score, Asthma Quality of Life Questionnaire (AQLQ) score, and Asthma Symptom Diary (ASD) score.[8]

Experimental Workflow: Typical Asthma Clinical Trial

The following diagram illustrates a typical workflow for a clinical trial evaluating a new asthma therapeutic.



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Caption: A standard workflow for an asthma clinical trial from screening to data analysis.

Conclusion

Frevecitinib, with its novel inhaled pan-JAK inhibitor mechanism, presents a promising new approach to asthma management. Early data are encouraging, suggesting a potential to improve lung function and asthma control with a favorable safety profile due to targeted lung delivery. As **Frevecitinib** progresses into late-stage clinical development, further data will be crucial to fully elucidate its position relative to the current standard-of-care, including the well-

established efficacy of biologic therapies in specific patient populations. The upcoming Phase 2b trial will be a critical next step in defining the future role of **Frevecitinib** in the asthma treatment landscape.

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